molecular formula C15H20N4O B2848031 Cyclohex-3-en-1-yl(4-(pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 2034393-18-3

Cyclohex-3-en-1-yl(4-(pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No. B2848031
CAS RN: 2034393-18-3
M. Wt: 272.352
InChI Key: NONVLPBVYDILGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(4-(pyridazin-4-yl)piperazin-1-yl)methanone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in drug discovery and development.

Scientific Research Applications

Antiparkinsonian Activity

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol: , a derivative of Cyclohex-3-en-1-yl(4-(pyridazin-4-yl)piperazin-1-yl)methanone, has demonstrated potent antiparkinsonian activity in vivo. It was effective in various animal models of Parkinson’s disease (PD), including MPTP, rotenone, 6-OHDA, and haloperidol models. This compound could be a promising candidate for PD therapy .

Anti-Tubercular Agents

Imidazole-containing compounds have been investigated for their anti-tubercular activity. Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is one such compound. Although more research is needed, its unique structure suggests potential as an anti-TB agent.

properties

IUPAC Name

cyclohex-3-en-1-yl-(4-pyridazin-4-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c20-15(13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-6-7-16-17-12-14/h1-2,6-7,12-13H,3-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONVLPBVYDILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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